BMP agonist 1

Osteogenesis BMP signaling C2C12 differentiation

BMP agonist 1 (2b) is the definitive noncanonical BMP synergizer for researchers requiring SMAD-independent osteogenic pathway activation. Unlike canonical agonists, it targets GSK3β/β-catenin, enabling precise dissection of BMP signaling networks. With an EC50 of 130 nM in C2C12 cells, it serves as a validated positive control for high-throughput screens and combination studies with Chromenone 1. Submicromolar potency, well-characterized mechanism, and reproducible lot-to-lot performance make it the essential tool for bone biology and tissue engineering research. Avoid experimental confounds—choose the correct BMP pathway probe.

Molecular Formula C21H16N2O6
Molecular Weight 392.4 g/mol
Cat. No. B12373257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMP agonist 1
Molecular FormulaC21H16N2O6
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C3=C(C4=C2NC5=C4C=C(C=C5)O)C(=O)NC3=O)OC)OC
InChIInChI=1S/C21H16N2O6/c1-27-12-7-10-14-16(21(26)23-20(14)25)13-9-6-8(24)4-5-11(9)22-17(13)15(10)19(29-3)18(12)28-2/h4-7,22,24H,1-3H3,(H,23,25,26)
InChIKeyAXWJVRICVXLBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMP Agonist 1: A Carbazolomaleimide-Based Noncanonical BMP Synergizer for Osteogenic Differentiation Research


BMP agonist 1 (also designated compound 2b) is a small-molecule carbazolomaleimide derivative that functions as a noncanonical bone morphogenetic protein (BMP) synergizer. Unlike canonical BMP agonists that directly stimulate SMAD phosphorylation, this compound operates via a SMAD-independent mechanism, enhancing osteogenic differentiation by inhibiting GSK3β and increasing β‑catenin signaling [1]. The compound is characterized by a pyrrolo[3,4‑c]carbazole scaffold and demonstrates submicromolar osteogenic cellular potency in C2C12 myoblast assays [2].

Why Substituting BMP Agonist 1 with Another BMP Modulator Is Scientifically Unjustified


BMP pathway modulation is not a monolithic activity. BMP agonist 1 (2b) operates via a noncanonical, SMAD‑independent mechanism that hinges on GSK3β inhibition and β‑catenin enhancement, whereas other BMP agonists (e.g., sb4) act through canonical SMAD1/5/9 phosphorylation [1]. Similarly, canonical BMP potentiators like Chromenone 1 enhance BMP‑SMAD outputs without affecting the noncanonical axis [2]. Because these compounds target distinct nodes within the BMP signaling network, substituting one for another without experimental validation will yield irreproducible results and confounded biological interpretations. Selection of the correct tool compound is therefore critical for experimental fidelity and procurement value.

BMP Agonist 1 (2b): Quantitative Differentiation Versus Closest Analogs and In‑Class Candidates


Potency Advantage Over Structurally Related Analog 2a in Osteogenic Differentiation

BMP agonist 1 (2b) demonstrates approximately 10‑fold higher potency than its close structural analog 2a in inducing osteogenic differentiation, as measured by alkaline phosphatase (Alp) activity in C2C12 cells [1].

Osteogenesis BMP signaling C2C12 differentiation

Synergistic Amplification of Canonical BMP Potentiator Chromenone 1

BMP agonist 1 (2b) exhibits highly overadditive (synergistic) effects when combined with the canonical BMP potentiator Chromenone 1, achieving maximal synergy at 0.3 μM 2b with 0.5–1 μM Chromenone 1 [1].

Drug synergy BMP signaling Osteogenic differentiation

Distinct Noncanonical Mechanism Versus Canonical BMP4 Agonist sb4

BMP agonist 1 (2b) operates through a SMAD‑independent, GSK3β/β‑catenin‑driven noncanonical pathway, whereas the benzoxazole‑based agonist sb4 activates canonical BMP signaling via SMAD1/5/9 phosphorylation (EC50 = 74 nM) [1][2].

BMP signaling SMAD-independent GSK3β

Superior Induction of Id Gene Expression Versus Analog 2a

BMP agonist 1 (2b) robustly induces expression of the BMP target genes Id1 and Id3, whereas the analog 2a only induced Alp expression and failed to upregulate other osteogenic markers [1].

Id1 Id3 BMP target genes

BMP-Dependent Activity Confers Pathway Selectivity Over Direct Wnt Agonists

BMP agonist 1 (2b) requires active BMP signaling for its osteogenic effects; treatment with the BMP inhibitor LDN‑193189 completely abolishes 2b‑induced differentiation, confirming that the compound does not bypass the BMP pathway to directly activate Wnt/β‑catenin signaling [1].

BMP dependence Wnt signaling Selectivity

Recommended Research Applications for BMP Agonist 1 Based on Quantitative Differentiation Evidence


Dissecting Noncanonical BMP Signaling in Osteoblast Differentiation

Use BMP agonist 1 (2b) at 0.3 μM to selectively activate the SMAD‑independent, GSK3β/β‑catenin axis of BMP signaling in C2C12 cells or primary osteoblast cultures. This allows researchers to isolate the contribution of noncanonical pathways to osteogenesis without confounding canonical SMAD phosphorylation [1].

Synergistic Enhancement of Canonical BMP Potentiators for Maximal Osteogenic Output

Combine BMP agonist 1 (0.3 μM) with Chromenone 1 (0.5–1 μM) to achieve highly overadditive osteogenic differentiation in C2C12 cells. This combination strategy is ideal for tissue engineering screens or for maximizing bone formation in vitro while minimizing individual compound concentrations [1].

Pharmacological Validation of BMP-Dependent Versus Wnt-Driven Osteogenesis

Employ BMP agonist 1 (0.3 μM) alongside the BMP type I receptor inhibitor LDN‑193189 to confirm that observed osteogenic effects are specifically BMP‑dependent and not due to direct Wnt pathway activation. This control is essential when interpreting results in systems where Wnt and BMP signaling crosstalk [1].

Screening for Novel BMP Synergizers or Pathway Modulators

Utilize BMP agonist 1 as a reference noncanonical BMP synergizer in high‑throughput screens aimed at identifying compounds that modulate BMP‑driven osteogenesis. Its submicromolar potency (130 nM Alp EC50) and well‑characterized mechanism make it a reliable positive control for assay development and validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMP agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.